molecular formula C7H5NaO5S B100055 5-Sulfosalicylaldehyde sodium salt CAS No. 16856-04-5

5-Sulfosalicylaldehyde sodium salt

Cat. No. B100055
CAS RN: 16856-04-5
M. Wt: 224.17 g/mol
InChI Key: SNPXAEMDIJSTBY-UHFFFAOYSA-M
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Description

5-Sulfosalicylaldehyde sodium salt, also known as sodium 5-sulfosalicylate, is a compound that has been extensively studied for its interesting chemical and physical properties. It is a derivative of salicylic acid where a sulfonate group is attached to the aromatic ring, enhancing its solubility and reactivity in various applications.

Synthesis Analysis

The synthesis of sodium 5-sulfosalicylate and its complexes has been achieved through various methods. For instance, the reaction of sodium 5-sulfosalicylate dihydrate with copper(II) sulfate in water leads to the formation of a green sodium[triaqua(5-sulfosalicylato)copper(II)] complex . Similarly, the synthesis of complexes with rubidium(I), caesium(I), and lead(II) has been reported, where the metal ions coordinate with the oxygen donors of the sulfonate, carboxylate, and phenolate groups of the ligand .

Molecular Structure Analysis

The molecular structure of sodium 5-sulfosalicylate has been determined using X-ray diffraction analysis. The anion typically retains intermolecular hydrogen bonding between phenolic and carboxylic oxygen atoms . In various complexes, the coordination modes of the sulfosalicylate anion can vary, such as the syn-syn coordination mode in the copper(II) complex or the different coordination polyhedra observed in the rubidium(I) complex .

Chemical Reactions Analysis

Sodium 5-sulfosalicylate participates in a range of chemical reactions, forming complexes with various metals. For example, the green copper(II) complex reacts with adenine to form a violet tetraadeninato(diaqua)-bis(copper(II)) dihydrate, which has potential implications for anticancer activity . The reactivity of the sulfosalicylate anion is also evident in the formation of polymeric structures with rubidium(I), caesium(I), and lead(II), where it acts as a bridging ligand .

Physical and Chemical Properties Analysis

The physical and optical properties of organic 5-sulfosalicylates have been explored, revealing their potential as materials with tunable optical and non-linear-optical properties. Experimental methods such as single crystal X-ray diffraction, electronic absorption, and fluorescence spectroscopy have been employed alongside theoretical calculations to understand these properties . Additionally, the thermal stability and luminescence properties of barium complexes with 5-sulfoisophthalic acid sodium salt have been investigated, showing the formation of a three-dimensional structure and potential for luminescent applications .

Scientific Research Applications

Molecular Structure and Reactivity

5-Sulfosalicylaldehyde sodium salt has been studied for its crystal and molecular structure. The 5-sulfosalicylate anion, in particular, coordinates in an unusual syn-syn mode, binding bidentately the Cu(II) ion through carboxylic and phenolic oxygens. This unique coordination has implications for the synthesis of complex compounds and potential applications in catalysis and materials science (Marzotto et al., 2001).

Interaction with DNA

5-Sulfosalicylaldehyde sodium salt derivatives have shown interaction with calf thymus DNA, an important aspect in understanding drug-DNA interactions, fundamental for drug design and pharmacology. Schiff base complexes of this compound bind to DNA, which can be relevant for therapeutic and biotechnological applications (Dehkordi et al., 2011).

Optical and Non-linear Optical Properties

The organic 5-sulfosalicylates have been proposed as materials with tunable optical and non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics, including the development of new types of lasers, optical switches, and sensors (Ivanova & Spiteller, 2011).

Enhancement in Flotation Processes

In the field of mineral processing, sodium sulfosalicylate has been used to enhance the sulfidation-flotation of smithsonite, significantly increasing flotation recovery. This has implications for improving the efficiency of mineral processing and reducing environmental impact (Wu et al., 2017).

Detection of Copper Ions

A 5-sulfosalicylaldehyde derivative has been developed as a selective fluorescent probe for the detection of copper ions in aqueous solutions. This is particularly relevant for environmental monitoring, where the detection of metal ions in water is crucial (Yue et al., 2014).

Safety And Hazards

When handling 5-Sulfosalicylaldehyde sodium salt, it is recommended to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

sodium;3-formyl-4-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPXAEMDIJSTBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Sulfosalicylaldehyde sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
GW Kirker - Organic Preparations and Procedures International, 1980 - Taylor & Francis
… The phenylhydrazone was prepared by addition of phenylhydrazine hydrochloride (1.0 g; 6.9 mmol) to an aqueous solution of 5-sulfosalicylaldehyde sodium salt (0.5 g; 2.2 mmol). The …
Number of citations: 20 www.tandfonline.com
É Delahaye, M Diop, R Welter, M Boero, C Massobrio… - 2010 - Wiley Online Library
… The syntheses of 5-sulfosalicylaldehyde sodium salt (A),33,34 (R,R) 1,2-diammoniumcyclohexane mono-(+)-tartrate (D)69 and (S,S) 1,2-diammoniumcyclohexane bis(+)-…
M Gharagozlou, S Naghibi - Journal of the Chinese Chemical …, 2016 - Wiley Online Library
… Zinc (II) acetate dehydrate, L–leucine and 5–sulfosalicylaldehyde sodium salt were utilized as the starting materials. X–ray diffraction analyses proved that ZnO was achieved as a …
Number of citations: 10 onlinelibrary.wiley.com
M Gharagozlou, S Naghibi - Journal of Color Science and Technology, 2017 - jcst.icrc.ac.ir
… At the first step, phenylalanine, 5–sulfosalicylaldehyde sodium salt, and zinc acetate dehydrate were separately solved in water. The obtained solutions were then mixed and stirred to …
Number of citations: 2 jcst.icrc.ac.ir
R Wu, L Liao, S Li, Y Yang, X Xiao, C Nie - Microchimica Acta, 2016 - Springer
… reaction of 5-Sulfosalicylaldehyde sodium salt with 3,3′,4,4′-tetraminobiphenyl following literature procedure [32]. Briefly, 0.90 g of 5-sulfosalicylaldehyde sodium salt (4 mmol) and …
Number of citations: 9 link.springer.com
M Gharagozlou, S Naghibi - Journal of Luminescence, 2018 - Elsevier
… NO 2 ] and 5-sulfosalicylaldehyde sodium salt [5NaO5S] were … (II) 50 mmol of 5-sulfosalicylaldehyde sodium salt in 100 cc of … -leucine and 5-sulfosalicylaldehyde sodium salt were mixed …
Number of citations: 9 www.sciencedirect.com
Y He, L Liao, C Xu, S Li, R Wu, Y Yang - Spectroscopy Letters, 2015 - Taylor & Francis
… 3,3′,4,4′-Tetraminobiphenyl (0.22 g, 1 mmol) and 5-sulfosalicylaldehyde sodium salt (0.90 g, 4 mmol) were dissolved in 100 mL of methanol. The mixture was stirred at 70C under …
Number of citations: 10 www.tandfonline.com
L Chen, L Liao, X Shen, Y He, C Xu, X Xiao… - … of radioanalytical and …, 2014 - Springer
… 4.48 g of 5-sulfosalicylaldehyde sodium salt (20 mmol) in 200 mL of ethanol/water (4:1, v/v) was then added into the flask. The mixture was stirred at 80 C for 2 h for the reaction. Then …
Number of citations: 10 link.springer.com
JE Hwang - Journal of Interdisciplinary Undergraduate …, 2013 - knowledge.e.southern.edu
Current synthesis of cobalt (II) complexes of sulfonated binucleating Schiff base ligands requires the reaction be run under nitrogen. 1 This research introduces a novel process in which …
Number of citations: 6 knowledge.e.southern.edu
Y He, L Liao, C Xu, R Wu, S Li, Y Yang - Microchimica acta, 2015 - Springer
… 0.90 g of 5-sulfosalicylaldehyde sodium salt (4 mmol) in 50 mL of methanol was then added. The mixture was stirred at 70 C under reflux for 5 h for the reaction. After rotary evaporation, …
Number of citations: 23 link.springer.com

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